molecular formula C5HBrF3LiN2O2 B6194140 lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate CAS No. 2680542-03-2

lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate

Katalognummer: B6194140
CAS-Nummer: 2680542-03-2
Molekulargewicht: 264.9
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate: is a chemical compound that features a unique combination of bromine, trifluoromethyl, and imidazole groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable moiety in drug design.

Eigenschaften

CAS-Nummer

2680542-03-2

Molekularformel

C5HBrF3LiN2O2

Molekulargewicht

264.9

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Bromine Atom: Bromination of the imidazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

    Lithiation: Finally, the lithium salt is formed by treating the carboxylic acid with a lithium base such as lithium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and trifluoromethyl groups.

    Reduction: Reduction reactions can target the imidazole ring or the carboxylate group.

    Substitution: The bromine atom can be substituted with other nucleophiles in a variety of substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include brominated or trifluoromethylated imidazole derivatives.

    Reduction: Reduced forms of the imidazole ring or carboxylate group.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Medicine

Medicinally, derivatives of this compound are explored for their potential as anti-inflammatory, antiviral, and anticancer agents. The presence of the trifluoromethyl group is particularly beneficial in improving the pharmacokinetic properties of these drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties.

Wirkmechanismus

The mechanism of action of lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid
  • Lithium(1+) 5-chloro-1-(trifluoromethyl)-1H-imidazole-2-carboxylate
  • Lithium(1+) 5-bromo-1-(methyl)-1H-imidazole-2-carboxylate

Uniqueness

Lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate is unique due to the combination of the bromine and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it particularly useful in applications where stability and lipophilicity are crucial.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.